lithium;perchlorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

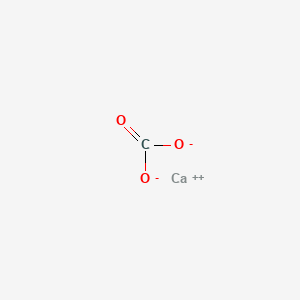

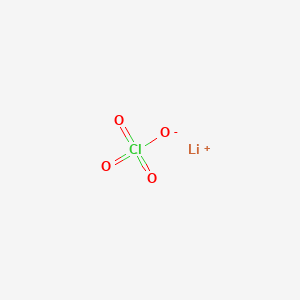

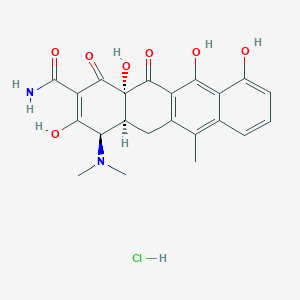

Lithium perchlorate is an inorganic compound with the chemical formula LiClO₄. This white or colorless crystalline salt is known for its high solubility in many solvents. It exists in both anhydrous form and as a trihydrate. Lithium perchlorate is noteworthy for its use in various applications, including as an oxidizer in solid rocket propellants and as an electrolyte in lithium-ion batteries .

Métodos De Preparación

Lithium perchlorate can be prepared through several methods:

Neutralization Method: This involves reacting lithium carbonate or lithium hydroxide monohydrate with perchloric acid or ammonium perchlorate in pure water. The solution is then evaporated, concentrated, cooled, and crystallized to obtain lithium perchlorate trihydrate.

Double Decomposition Method: Sodium perchlorate and lithium chloride are added to an aqueous solution and heated to 50°C to perform a double decomposition reaction. Sodium chloride by-products are removed by low-temperature selective crystallization, and lithium perchlorate crystals are obtained by crystallization at 0°C.

Electrolytic Method: Lithium perchlorate can also be prepared by electrolyzing a lithium chlorate aqueous solution at 200 mA/cm² at temperatures above 20°C.

Análisis De Reacciones Químicas

Lithium perchlorate undergoes several types of chemical reactions:

Aplicaciones Científicas De Investigación

Lithium perchlorate has a wide range of scientific research applications:

Chemistry: It is used as an electrolyte in lithium-ion batteries due to its high ionic conductivity and low hygroscopicity.

Biology: Concentrated solutions of lithium perchlorate are used as chaotropic agents to denature proteins.

Mecanismo De Acción

The mechanism by which lithium perchlorate exerts its effects is primarily through its strong oxidizing properties. In chemical reactions, the lithium ion acts as a Lewis acid, binding to Lewis basic sites on reactants, thereby accelerating reactions. In biological systems, its chaotropic properties disrupt the hydrogen bonding network of water, leading to protein denaturation .

Comparación Con Compuestos Similares

Lithium perchlorate is often compared with other lithium salts such as lithium chloride, lithium hypochlorite, and lithium chlorate. It is chosen over these alternatives in specific applications due to its superior electrical impedance, conductivity, hygroscopicity, and anodic stability properties . its strong oxidizing properties can be a disadvantage in some applications, making it less suitable for use in high-temperature or high-current conditions .

Similar Compounds

- Lithium chloride

- Lithium hypochlorite

- Lithium chlorate

- Sodium perchlorate

- Potassium perchlorate

- Rubidium perchlorate

Propiedades

IUPAC Name |

lithium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO4.Li/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCFAGZWMAWTNR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

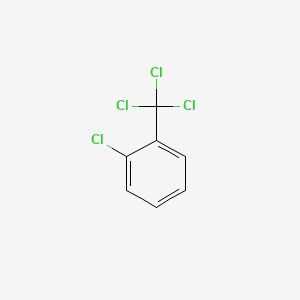

[Li+].[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClLiO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium 3-{2-[4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidenetetrahydropyrimidin-5(2H)-ylidene)but-2-en-1-ylidene]-1,3-benzoxazol-3(2H)-yl}propane-1-sulfonate](/img/structure/B7801194.png)

![5-[3-[2-[3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propylamino]ethylamino]propyl]-6-phenylphenanthridin-5-ium-3,8-diamine;dichloride;dihydrochloride](/img/structure/B7801240.png)